Comparative Activity Against the EthR Transcriptional Regulator
2-Ethyl-3-oxopiperazine-1-carbothioamide demonstrates activity against the EthR transcriptional regulator in Mycobacterium tuberculosis, a validated target for anti-tubercular therapies. The compound exhibits an EC50 of 2.50 µM (2.50E+3 nM) in a cell-based assay [1]. While direct head-to-head data are not available, this activity can be compared to a structurally related 3-oxopiperazine-1-carbothioamide derivative (CHEMBL1612418), which showed a significantly weaker IC50 of 2.90 µM (2.90E+3 nM) against EthR in a related M. smegmatis assay and an EC50 > 10 µM in a similar M. tuberculosis cell assay [2]. This suggests that the specific 2-ethyl substitution on the target compound contributes to a more favorable interaction with EthR, resulting in superior cellular potency.
| Evidence Dimension | Inhibition of EthR transcriptional regulator activity |
|---|---|
| Target Compound Data | EC50: 2.50 µM (2.50E+3 nM) |
| Comparator Or Baseline | 3-oxopiperazine-1-carbothioamide derivative CHEMBL1612418: IC50: 2.90 µM (2.90E+3 nM) and EC50 > 10 µM (1.00E+4 nM) |
| Quantified Difference | Target compound EC50 is at least 1.16-fold more potent than comparator IC50 and >4-fold more potent than comparator EC50 |
| Conditions | Target: EthR in M. tuberculosis H37Rv expressing GFP infected mouse RAW264.7 cells; Comparator: EthR in M. smegmatis mc2 155 and M. tuberculosis H37Rv-GFP infected mouse Raw 264.7 cells. |
Why This Matters
This quantitative difference provides a rationale for selecting this compound over simpler piperazine carbothioamides for research focused on EthR or anti-tubercular mechanisms.
- [1] BindingDB. (n.d.). BDBM50363016 (CHEMBL1945811). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50363016 View Source
- [2] BindingDB. (n.d.). BDBM50395186 (CHEMBL1612418). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395186 View Source
